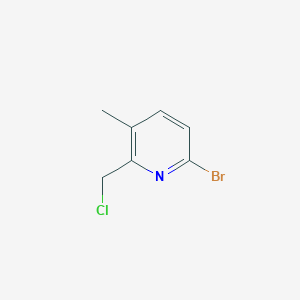

6-Bromo-2-(chloromethyl)-3-methylpyridine

Description

6-Bromo-2-(chloromethyl)-3-methylpyridine is a halogenated pyridine derivative featuring a bromine atom at position 6, a chloromethyl group at position 2, and a methyl group at position 2. The chloromethyl group (-CH2Cl) enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

6-bromo-2-(chloromethyl)-3-methylpyridine |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,4H2,1H3 |

InChI Key |

XSZNGXXLXIWVIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(chloromethyl)-3-methylpyridine typically involves the bromination of 2-(chloromethyl)-3-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(chloromethyl)-3-methylpyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of 2-(chloromethyl)-3-methylpyridine.

Scientific Research Applications

6-Bromo-2-(chloromethyl)-3-methylpyridine finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical agents targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(chloromethyl)-3-methylpyridine is largely dependent on its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromine and chloromethyl groups, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Bromo-2-(chloromethyl)-3-methylpyridine with structurally related pyridine derivatives:

Biological Activity

6-Bromo-2-(chloromethyl)-3-methylpyridine is a heterocyclic organic compound characterized by a bromine atom at the 6th position, a chloromethyl group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring. With the molecular formula , it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

The unique structural features of this compound contribute to its reactivity. The presence of electrophilic groups (bromine and chloromethyl) allows it to interact with nucleophilic sites in biological systems, potentially leading to enzyme inhibition and disruption of cellular processes.

Structural Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 6-Bromo-2-(chloromethyl)quinoline | Quinoline ring structure | Different ring system; may exhibit different reactivity |

| 6-Bromo-2-(chloromethyl)benzothiazole | Benzothiazole structure | Different heterocyclic system; varying biological activity |

| 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine | Furo[3,2-b]pyridine structure | Unique furan component; distinct electronic properties |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's electrophilic nature facilitates interactions with microbial enzymes, potentially disrupting essential metabolic pathways.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The ability to target specific biological pathways makes it a promising candidate for further pharmaceutical development.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, its electrophilic groups are believed to play a crucial role in:

- Enzyme Inhibition : By covalently modifying active site residues in enzymes.

- Disruption of Cellular Functions : By interacting with nucleophilic sites on proteins and nucleic acids.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests strong antimicrobial activity.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.